Benzyl-PEG8-Ots - 1144113-17-6

Benzyl-PEG8-Ots

Catalog Number: EVT-3350848
CAS Number: 1144113-17-6
Molecular Formula: C30H46O11S
Molecular Weight: 614.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzyl-Polyethylene Glycol 8-p-toluenesulfonate is a derivative of polyethylene glycol, specifically featuring eight ethylene glycol units. This compound is classified as a heterobifunctional oligomer, which means it possesses two distinct reactive functional groups that allow for further chemical modifications. Benzyl-Polyethylene Glycol 8-p-toluenesulfonate is primarily used in bioconjugation applications, where its ability to react with various biomolecules facilitates the development of targeted drug delivery systems and other biomedical applications.

Source and Classification

Benzyl-Polyethylene Glycol 8-p-toluenesulfonate is derived from polyethylene glycol through a series of chemical reactions that introduce both benzyl and p-toluenesulfonate functional groups. It falls under the category of polyethylene glycol derivatives, which are known for their biocompatibility and versatility in chemical modifications. The classification of this compound as a heterobifunctional reagent makes it particularly valuable in synthetic organic chemistry and pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of Benzyl-Polyethylene Glycol 8-p-toluenesulfonate can be achieved through several methods, with one notable approach being the chromatography-free synthesis. This method allows for the efficient production of monodisperse oligomers without the need for extensive purification steps, thus reducing costs and time associated with traditional synthesis methods.

Technical Details

  1. Starting Materials: The synthesis typically begins with tetraethylene glycol or similar oligomers.
  2. Reagents: Key reagents include sodium hydroxide, p-toluenesulfonyl chloride, and benzyl bromide.
  3. Reaction Conditions: The reactions are often conducted in solvents such as tetrahydrofuran at controlled temperatures to optimize yields and minimize by-products.
  4. Yield: The methods reported yield high purity products while minimizing impurities from shorter or longer oligomers .
Molecular Structure Analysis

Structure

Benzyl-Polyethylene Glycol 8-p-toluenesulfonate consists of a linear chain of eight ethylene glycol units terminated by a benzyl group at one end and a p-toluenesulfonate group at the other. This structure imparts unique physical and chemical properties that facilitate its application in various fields.

Data

The molecular formula can be represented as C18H38O9SC_{18}H_{38}O_{9}S, with a molecular weight of approximately 414.57 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions

Benzyl-Polyethylene Glycol 8-p-toluenesulfonate participates in various chemical reactions due to its functional groups:

  1. Williamson Ether Synthesis: This reaction allows for the formation of ethers by reacting the hydroxyl group on polyethylene glycol with alkyl halides like benzyl bromide.
  2. Substitution Reactions: The p-toluenesulfonate group can undergo nucleophilic substitution reactions, making it useful for further functionalization or conjugation with biomolecules .

Technical Details

The reaction conditions must be carefully controlled to prevent side reactions and ensure high yields. For example, using mild bases such as sodium hydride can help facilitate selective reactions without excessive degradation of the PEG backbone .

Mechanism of Action

The mechanism by which Benzyl-Polyethylene Glycol 8-p-toluenesulfonate functions involves its ability to form stable conjugates with various biomolecules, enhancing their solubility and stability in biological environments. The benzyl group provides hydrophobic interactions that can improve cellular uptake, while the polyethylene glycol chain reduces immunogenicity and prolongs circulation time in vivo.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a viscous liquid or solid depending on its formulation.
  • Solubility: Highly soluble in water and organic solvents due to its polyethylene glycol backbone.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: The presence of both benzyl and p-toluenesulfonate groups allows for diverse reactivity profiles, making it suitable for various conjugation strategies.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess purity levels and identify any impurities that may arise during synthesis .

Applications

Benzyl-Polyethylene Glycol 8-p-toluenesulfonate finds extensive use in scientific research and biomedical applications:

  1. Drug Delivery Systems: Its ability to form stable conjugates with drugs enhances their solubility and bioavailability.
  2. Bioconjugation: Used to attach biomolecules such as proteins or antibodies for targeted therapy.
  3. Surface Modification: Applied in modifying surfaces to reduce protein adsorption, which is critical in developing medical devices .
Introduction to PROTAC Technology and the Role of Benzyl-PEG8-Ots

Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Targeted Protein Degradation

PROteolysis-TArgeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven pharmacology to event-driven targeted protein degradation. These heterobifunctional molecules consist of three elements: a target protein ligand, an E3 ubiquitin ligase recruiter, and a chemical linker that spatially coordinates the ternary complex. Upon formation of the POI:PROTAC:E3 ligase complex, the target protein undergoes polyubiquitination and subsequent proteasomal degradation. This catalytic mechanism enables substoichiometric activity, allowing a single PROTAC molecule to degrade multiple copies of the target protein—a key advantage over conventional inhibitors that require sustained target occupancy [1] [7].

The therapeutic implications are profound: PROTACs overcome intrinsic limitations of small-molecule inhibitors, including

  • Resistance mechanisms: Degradation circumvents mutations that impair inhibitor binding (e.g., ARCC-4 degrades enzalutamide-resistant androgen receptor variants) [1] [8]
  • Non-enzymatic functions: Full protein elimination ablates both enzymatic and scaffolding roles (e.g., FAK degradation inhibits kinase-independent migration pathways) [7] [8]
  • Undruggable targets: Transcription factors and scaffolding proteins lacking active sites are accessible (e.g., STAT3 degradation achieved despite absence of deep binding pockets) [7]

Table 1: Key Therapeutic Advantages of PROTACs Over Traditional Inhibitors

Challenge with InhibitorsPROTAC SolutionValidated Example
Target overexpressionCatalytic degradationAR degradation in castration-resistant prostate cancer [1]
Compensatory feedback loopsSustrated signaling suppressionEGFR degradation prevents kinome rewiring [8]
Mutation-driven resistanceDegradation of mutant isoformsBTK-C481S mutant degradation [7]
Non-catalytic protein functionsComplete protein eliminationFAK scaffolding function ablation [8]

Structural and Functional Significance of Linker Design in PROTAC Architecture

The linker in PROTACs is not merely a passive tether but a critical determinant of degradation efficiency. Its physicochemical properties govern ternary complex formation by influencing:

  • Spatial distance: Optimal spacing (typically 10-15 Å) between E3 ligase and POI ligands enables productive ubiquitin transfer [6]
  • Conformational flexibility: Balanced rigidity/flexibility accommodates protein dynamics while maintaining complex stability
  • Solubility profiles: Hydrophilic linkers counteract the lipophilicity of warhead ligands, enhancing bioavailability [6]

PEG-based linkers dominate PROTAC design (54% of reported molecules) due to their modular synthesis and tunable properties. Systematic variation in polyethylene glycol (PEG) chain length allows precise optimization of degradation efficacy. For example, in BET-targeting PROTACs, elongation from PEG2 to PEG4 linkers increased BRD4 degradation efficiency by >50% due to improved ternary complex geometry [6]. The benzyl-terminated PEG8 linker in Benzyl-PEG8-Ots exemplifies this design strategy, providing eight ethylene oxide units that confer hydrophilicity while the aromatic benzyl group offers synthetic handles for conjugation.

Table 2: Impact of Linker Length on PROTAC Efficacy

PROTAC TargetE3 LigaseOptimal PEG LengthDegradation Efficiency (Dmax)Reference
BRD4VHLPEG4>90% [6]
ERRαVHLPEG8>80% [1]
BTKCRBNPEG2>95% [9]
TRIM24VHLPEG6>85% [1]

Historical Context of PEGylation in Drug Development and Linker Optimization

Polyethylene glycol (PEG) conjugation has evolved from a bioconjugation technique to a cornerstone of PROTAC design. The historical trajectory reveals:

  • Early bioconjugation (1970s-1990s): PEGylation of proteins (e.g., PEG-asparaginase) improved plasma half-life by reducing renal clearance and immunogenicity [6]
  • Small-molecule modification (2000s): PEGylated lipids enhanced nanoparticle delivery systems (e.g., Doxil®) through steric stabilization [6]
  • PROTAC era (2015-present): PEG linkers address the "molecular obesity" challenge in bifunctional degraders by:
  • Increasing water solubility (cLogP reduction by 1.5-3 units per 8 PEG units)
  • Reducing plasma protein binding (>50% decrease vs. alkyl linkers)
  • Maintaining cell permeability despite high molecular weight [6] [9]

Benzyl-PEG8-Ots (C~30~H~46~O~11~S, MW 614.74 Da, CAS 1144113-17-6) exemplifies modern PEG linker technology [4] [10]. Its benzyl group provides a hydrophobic anchor for E3 ligase ligands (e.g., VHL or CRBN recruiters), while the octaethylene glycol chain ensures aqueous solubility. The tosylate (Ots) leaving group enables nucleophilic displacement reactions during PROTAC synthesis, facilitating efficient coupling to target protein ligands. This balanced design has been utilized in PROTACs targeting membrane receptors and nuclear proteins, where extended PEG chains accommodate the spatial separation between extracellular and intracellular domains [6] [10].

Table 3: Evolution of PEG Applications in Pharmaceuticals

EraPrimary ApplicationKey InnovationRepresentative Agent
1980s-1990sProtein half-life extensionLinear PEG conjugationPEG-adenosine deaminase
2000-2010Drug delivery enhancementBranched PEGsPEGylated liposomes
2010-2015Antibody-drug conjugatesHeterofunctional PEGsPEG-based ADC linkers
2015-presentPROTAC optimizationLength-tunable PEG spacersBenzyl-PEG8-Ots

Properties

CAS Number

1144113-17-6

Product Name

Benzyl-PEG8-Ots

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C30H46O11S

Molecular Weight

614.7 g/mol

InChI

InChI=1S/C30H46O11S/c1-28-7-9-30(10-8-28)42(31,32)41-26-25-39-22-21-37-18-17-35-14-13-33-11-12-34-15-16-36-19-20-38-23-24-40-27-29-5-3-2-4-6-29/h2-10H,11-27H2,1H3

InChI Key

JZRYNAITFJTHLY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.